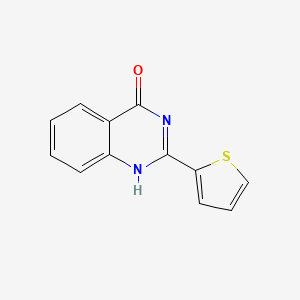
2-thiophen-2-yl-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonyldiimidazole . It is an organic compound with the molecular formula C₇H₆N₄O . This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions .
準備方法
Carbonyldiimidazole: can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
化学反応の分析
Carbonyldiimidazole: undergoes various types of chemical reactions, including:
Amidation: It is used to convert amines into amides.
Carbamation: It can convert amines into carbamates.
Urea Formation: It can convert amines into ureas.
Esterification: It can convert alcohols into esters.
Common reagents and conditions used in these reactions include amines , alcohols , and carboxylic acids . The major products formed from these reactions are amides , carbamates , ureas , and esters .
科学的研究の応用
Carbonyldiimidazole: has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used for the coupling of amino acids to form peptides.
Organic Synthesis: It is employed as a reagent in various organic synthesis reactions.
Bioconjugation: It is used in the modification of biomolecules for research purposes.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds.
作用機序
The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation facilitates the formation of amides, esters, and other derivatives. The molecular targets and pathways involved include the carboxyl group of carboxylic acids and the nucleophilic groups of amines and alcohols .
類似化合物との比較
Carbonyldiimidazole: is unique in its ability to activate carboxylic acids without the need for harsh reagents like thionyl chloride . Similar compounds include:
Phosgene: Used for similar activation reactions but is more hazardous.
N,N’-Dicyclohexylcarbodiimide: Another reagent used for peptide coupling but can cause side reactions.
N,N’-Diisopropylcarbodiimide: Similar to N,N’-Dicyclohexylcarbodiimide but with different steric properties.
Carbonyldiimidazole: stands out due to its ease of handling and the avoidance of side reactions commonly associated with other reagents.
特性
IUPAC Name |
2-thiophen-2-yl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7H,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVNZCGMBNAQFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














